Molecular Weight and Predicted Lipophilicity Differentiation Versus the Des-Fluoro Analog (CAS 1483-54-1)
The target compound (CAS 1803789-82-3, MW 204.12 g/mol) incorporates an additional fluorine atom at position 3 compared with the des-fluoro analog 2-amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1, MW 186.14 g/mol), resulting in an 18 Da mass increment . This additional fluorine increases the molecular weight by approximately 9.7% and is predicted to elevate LogP by approximately 0.3–0.6 log units above the analog's predicted LogP of 1.88, consistent with the established effect of aromatic fluorination on lipophilicity [1]. The increased lipophilicity enhances membrane permeability of derived compounds, while the additional fluorine provides a metabolic blocking site at the C3 position [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 204.12 g/mol; predicted LogP ~2.2–2.5 |
| Comparator Or Baseline | 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1): MW = 186.14 g/mol; predicted LogP = 1.88 |
| Quantified Difference | ΔMW = +18 g/mol (+9.7%); ΔLogP ≈ +0.3 to +0.6 log units (predicted) |
| Conditions | In silico prediction (JChem/ACD/Labs); LogP for comparator from ChemBase calculated properties |
Why This Matters
The higher LogP predicts improved membrane permeability of downstream compounds, while the additional C3-fluorine provides metabolic stability—critical factors for lead optimization in drug discovery programs.
- [1] ChemBase. 2-Amino-4-(trifluoromethyl)benzonitrile, CBID 70692. LogP 1.8782645 (predicted). http://www.chembase.cn/molecule-70692.html (accessed 2026-05-02). View Source
- [2] Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), pp.320-330. DOI: 10.1039/B610213C. View Source
